molecular formula C16H32 B095156 2,2,4,4,6,6,8-Heptamethylnonane CAS No. 15220-85-6

2,2,4,4,6,6,8-Heptamethylnonane

Cat. No.: B095156
CAS No.: 15220-85-6
M. Wt: 226.44 g/mol
InChI Key: URRHKOYTHDCSDA-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbon Structures in Chemical Research

The study of branched hydrocarbon structures is fundamental to organic chemistry, with far-reaching implications in fields such as fuel science, materials science, and chemical synthesis. The arrangement of carbon atoms in a branched, as opposed to a linear, fashion dramatically influences a molecule's physical and chemical properties.

Comparative Analysis with Linear Alkane Counterparts (e.g., n-Hexadecane)

Both 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and n-hexadecane share the same molecular formula, C16H34, making them isomers. nih.gov However, their structural arrangements are vastly different. n-Hexadecane is a straight-chain alkane, while 2,2,4,4,6,8,8-heptamethylnonane is characterized by a nine-carbon backbone with seven methyl group branches. nih.gov This structural divergence leads to significant differences in their physical properties. For instance, branched alkanes tend to have lower boiling points than their linear isomers because their shape prevents the close packing that maximizes van der Waals forces. libretexts.org

Highly branched alkanes like heptamethylnonane exhibit a greater free volume compared to their straight-chain analogs. city.ac.ukacs.org This increased free volume enhances the solubility of sparingly soluble gases and results in lower interfacial tension between the hydrocarbon and a gas. city.ac.ukacs.org

Property2,2,4,4,6,8,8-Heptamethylnonanen-Hexadecane
Molecular Formula C16H34C16H34
Molecular Weight 226.44 g/mol 226.44 g/mol
Boiling Point 240 °C sigmaaldrich.com287 °C
Density at 25°C 0.793 g/mL sigmaaldrich.com~0.773 g/mL
Cetane Number 15 wikipedia.orgnrel.gov100 wikipedia.org

Role of Steric Hindrance in Molecular Interactions and Reactivity

In the context of combustion, the stability of the free radicals formed during chemical reactions is a key factor. Branched alkanes tend to form more stable tertiary radicals, which slows down the rate of reaction compared to the less stable primary radicals formed from linear alkanes. stackexchange.com This difference in reactivity is crucial in understanding the ignition properties of fuels.

Academic Importance of 2,2,4,4,6,8,8-Heptamethylnonane as a Model Compound

Due to its well-defined structure and properties, 2,2,4,4,6,8,8-heptamethylnonane serves as a valuable model compound in several areas of scientific research.

Reference Standard in Fuel Science Research (Iso-cetane)

2,2,4,4,6,8,8-heptamethylnonane is widely known in the fuel industry as isocetane. nih.govwikipedia.orgspectrumchemical.com It is a primary reference fuel used to determine the cetane number (CN) of diesel fuels. wikipedia.orgwikipedia.orgspectrumchemical.com The cetane number is a measure of a fuel's ignition quality; a higher number indicates a shorter ignition delay. wikipedia.org

By definition, n-hexadecane (also called cetane) is assigned a cetane number of 100, representing high ignition quality. wikipedia.org In 1962, 2,2,4,4,6,8,8-heptamethylnonane replaced alpha-methylnaphthalene as the low cetane number reference fuel and was assigned a cetane number of 15. wikipedia.orgnrel.gov The cetane number of a test fuel is determined by comparing its ignition delay to that of blends of isocetane and cetane in a standardized test engine. wikipedia.org

Reference FuelIUPAC NameCetane Number
Isocetane2,2,4,4,6,8,8-Heptamethylnonane15 wikipedia.orgnrel.gov
Cetanen-Hexadecane100 wikipedia.org

Surrogate Component in Complex Mixture Characterization

Diesel and jet fuels are complex mixtures of hundreds of different hydrocarbons. To facilitate the study of their combustion and emission characteristics, researchers use surrogate fuels, which are simpler mixtures of a few well-characterized compounds designed to emulate the properties of the real fuel. osti.govresearchgate.net

2,2,4,4,6,8,8-heptamethylnonane is a key candidate as a representative of branched alkanes in these surrogate mixtures for both diesel and jet fuels. osti.govresearchgate.netllnl.gov Its inclusion helps to model the behavior of the branched alkane fraction of real fuels, which is crucial for accurately predicting properties like ignition delay and emissions. llnl.gov For example, kinetic models for isocetane have been developed to predict its autoignition behavior under various temperatures and pressures. llnl.gov Furthermore, it has been used in multi-component surrogate mixtures to represent the iso-paraffin content of military-grade jet fuel (JP-5). acs.org

Properties

IUPAC Name

2,2,4,4,6,6,8-heptamethylnonane
Source PubChem
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InChI

InChI=1S/C16H34/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h13H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBCTHNBWFPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871966
Record name 2,2,4,4,6,6,8-Heptamethylnonane
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Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109485-61-2, 15220-85-6
Record name 2,2,4,4,6,6,8-Heptamethylnonane
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Record name 1-Propene, 2-methyl-, tetramer
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Record name 2,2,4,4,6,6,8-Heptamethylnonane
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Record name Nonane, 2,2,4,4,6,6,8-heptamethyl-
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Record name 1-Propene, 2-methyl-, tetramer
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Record name 2,2,4,4,6,6,8-Heptamethylnonane
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Record name 2,2,4,4,6,6,8-HEPTAMETHYLNONANE
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Advanced Synthetic Methodologies and Catalytic Routes for 2,2,4,4,6,8,8 Heptamethylnonane Production

Mechanistic Pathways in 2,2,4,4,6,8,8-Heptamethylnonane (B1194848) Formation

The synthesis of 2,2,4,4,6,8,8-Heptamethylnonane is achieved through catalytic processes that assemble and rearrange smaller hydrocarbon units into its specific, highly branched structure. canada.ca These processes are governed by complex reaction mechanisms, primarily involving carbocation intermediates.

Carbon Chain Rearrangement Processes

The formation of the unique structure of 2,2,4,4,6,8,8-Heptamethylnonane, which features a nine-carbon backbone with seven methyl branches, is fundamentally dependent on carbon chain rearrangement. These rearrangements occur during catalytic processes like alkylation and isomerization. The core of these transformations lies in the behavior of carbocations, which are generated on the surface of acidic catalysts.

The general mechanism involves the formation of a carbocation from a feedstock molecule. This carbocation can then undergo a series of rapid rearrangements, including:

Hydride Shifts: A hydrogen atom with its two bonding electrons moves from an adjacent carbon to the positively charged carbon.

Methyl Shifts (Skeletal Isomerization): A methyl group shifts from one carbon to another.

These shifts allow for the transformation of less stable carbocations (e.g., secondary) into more stable ones (tertiary), and the rearrangement of the carbon skeleton to form the highly branched structure of isocetane. The process continues through sequential alkylation steps, where smaller alkyl groups are added to the growing hydrocarbon chain until the C16 structure is achieved. canada.ca The high degree of branching is a result of steering the reaction equilibrium towards the most stable isomer under specific process conditions.

Feedstock Selection and Reaction Pathway Engineering (e.g., from n-nonane or isobutylene)

From n-nonane: When starting with a linear alkane like n-nonane, the primary process is skeletal isomerization . The n-nonane feed is passed over a solid acid catalyst, often a zeolite or a sulfated metal oxide, at elevated temperature and pressure. The catalyst facilitates the formation of carbocation intermediates from the n-nonane, which then undergo the hydride and methyl shifts described previously to create a mixture of branched isomers. To achieve the C16 structure of heptamethylnonane, this isomerization process would need to be combined with an alkylation step, where smaller C1-C7 fragments are added.

From Isobutylene (B52900): A more common industrial route involves the oligomerization and alkylation of smaller olefins, with isobutylene (a C4 alkene) being a key precursor. The process can be conceptualized as follows:

Dimerization/Trimerization: Isobutylene molecules are catalytically combined to form larger olefins like diisobutylene (isooctene) and triisobutylene (B147571) (isododecene).

Alkylation: These larger olefins are then reacted with another alkane (e.g., isobutane) in an alkylation unit.

Hydrogenation: The resulting highly branched C16 olefin is finally hydrogenated to produce the stable, saturated alkane, 2,2,4,4,6,8,8-Heptamethylnonane.

This pathway engineering approach allows for precise control over the final molecular structure by selecting appropriate catalysts and reaction conditions for each step.

Industrial-Scale Production Metrics and Scalability Considerations

Scaling the synthesis of 2,2,4,4,6,8,8-Heptamethylnonane from the laboratory to an industrial level requires careful consideration of reactor design and operating parameters to maximize efficiency, yield, and catalyst lifespan.

Fixed-Bed Continuous Reactor Configurations

For industrial-scale hydrocarbon synthesis, such as alkylation and isomerization, fixed-bed continuous reactors are the industry standard. researchgate.net In this configuration, the solid catalyst is packed into a large tubular vessel, forming a stationary or "fixed" bed. ucsb.edu The gaseous or liquid reactants flow continuously through this bed, where the chemical transformation occurs on the catalyst surface. ucsb.eduyoutube.com

Key features of this configuration include:

Catalyst Containment: The catalyst pellets are held in place, preventing them from being carried away with the product stream. ucsb.edu

Continuous Operation: Reactants are fed continuously, and products are removed without shutting down the process, leading to high throughput. youtube.com

Heat Management: These reactions are often highly exothermic. Therefore, fixed-bed reactors are typically designed as shell-and-tube heat exchangers, where a coolant flows on the shell side to remove the heat of reaction and maintain optimal temperature control.

The physical design of the reactor, including its diameter and the size of the catalyst particles, is crucial for ensuring proper flow distribution and efficient heat and mass transfer. ucsb.edufischer-tropsch.org

Table 1: Typical Design Parameters for Industrial Fixed-Bed Reactors

ParameterTypical Range/ValueSignificance
Catalyst Particle Diameter0.3–0.7 cm spheresBalances pressure drop with available surface area. ucsb.edu
Reactor Tube Diameter2-5 cmAffects heat transfer efficiency and the ratio of heat transfer area to reaction volume. fischer-tropsch.org
Operating PressureUp to 350 barInfluences reaction rates, phase behavior, and catalyst stability. bcluae.com
Operating TemperatureUp to 650°C (can be higher)Crucial for reaction kinetics and selectivity; requires precise control. bcluae.com

Space Velocity Optimization

A critical metric for any continuous reactor system is space velocity . It defines the volumetric flow rate of the reactant feed divided by the volume of the catalyst bed. It is typically expressed as Liquid Hourly Space Velocity (LHSV) for liquid feeds or Gas Hourly Space Velocity (GHSV) for gas feeds, with units of hr⁻¹. researchgate.net

Optimizing space velocity is a balancing act:

High Space Velocity: A high flow rate means a shorter residence time for reactants in the catalyst bed. This can lead to incomplete conversion and lower product yield. However, it also increases the throughput of the reactor.

The optimal space velocity aims to maximize the yield of the desired product (2,2,4,4,6,8,8-Heptamethylnonane) while minimizing the formation of byproducts and maintaining a long catalyst life. This optimum value is determined experimentally for each specific catalyst system and reactor design. researchgate.net

Table 2: Impact of Space Velocity on Reactor Performance

Space VelocityImpact on Reactant ConversionImpact on Product SelectivityImpact on Throughput
Too LowHigh (potential for equilibrium limitation)May decrease due to side reactions/cracking. afpm.orgLow
OptimalHigh and efficientMaximized for the desired productBalanced
Too HighLow (insufficient contact time)May be high, but overall yield is lowHigh

Chemical Reactivity and Detailed Mechanistic Studies of 2,2,4,4,6,8,8 Heptamethylnonane

Combustion Chemistry of Highly Branched Alkanes

The combustion chemistry of highly branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane (B1194848), also known as isocetane, is of significant interest due to its role as a primary reference fuel for determining the cetane number of diesel fuels. smolecule.comwikipedia.org Its complex, branched structure leads to distinct combustion behaviors compared to its straight-chain counterparts, making it a crucial component for developing surrogate mixtures for diesel and jet fuels. llnl.govresearchgate.net

Development of Detailed Kinetic Reaction Mechanisms for 2,2,4,4,6,8,8-Heptamethylnonane

To accurately simulate the combustion process of isocetane, researchers have developed detailed kinetic reaction mechanisms. These models are essential for predicting combustion phenomena such as autoignition and emissions. The kinetic reaction mechanism for isocetane is typically constructed in a modular fashion, building upon established models for other large alkanes. llnl.gov One common approach involves using a set of 25 reaction types with associated rate expressions that have been tested on other fuels like iso-octane. smolecule.comllnl.gov

The low-temperature oxidation of alkanes, which occurs below approximately 850 K, is characterized by a complex series of reactions involving alkylperoxy (RO₂) and hydroperoxyalkyl (QOOH) radicals. For large, highly branched alkanes like isocetane, these pathways are critical for understanding autoignition behavior in advanced combustion engines. llnl.gov The kinetic models for isocetane explicitly include these low-temperature chemical kinetic pathways. smolecule.comllnl.gov The process involves the addition of molecular oxygen to alkyl radicals, followed by internal hydrogen abstraction and further oxygen addition, leading to chain branching and a rapid increase in reactivity.

In the high-temperature reaction regime (typically above 1000 K), the dominant reaction pathways shift. The primary reactions become the unimolecular decomposition of the fuel molecule and its fragments into smaller, more stable molecules and radicals. osti.gov For isocetane, kinetic models are designed to capture this high-temperature chemistry, which is crucial for predicting ignition delay times under conditions relevant to internal combustion engines. llnl.govresearchgate.net In this regime, the stability of the large, branched structure of isocetane plays a significant role in the initial decomposition steps.

Autoignition Characteristics and Ignition Delay Time Measurements

The autoignition characteristics of a fuel are quantified by its ignition delay time (IDT), which is the time lag between the creation of a combustible mixture and the onset of ignition. For isocetane, IDTs are highly sensitive to pressure, temperature, and the fuel-to-air equivalence ratio. researchgate.net Two-stage ignition, a hallmark of low-temperature combustion chemistry, has been observed for all isocetane/air mixtures in rapid compression machine studies. researchgate.net

To validate the detailed kinetic models, experimental data on ignition delay times are essential. High-pressure shock tubes are a primary experimental apparatus for acquiring such data at conditions relevant to engine operation. nih.gov In these experiments, a mixture of isocetane and air is rapidly compressed and heated by a reflected shock wave, and the time to ignition is measured.

Several studies have measured isocetane ignition delay times over a wide range of conditions. The data generated from these experiments serve as a benchmark for testing and refining the kinetic mechanisms. llnl.govresearchgate.net The models' computed results for ignition delay times have been found to be in good agreement with experimental measurements from shock tube studies. llnl.govresearchgate.net

Interactive Data Table: Experimental Conditions for Isocetane Shock Tube Studies

This table summarizes the conditions from various shock tube experiments used to measure the ignition delay times of 2,2,4,4,6,8,8-heptamethylnonane.

Study ReferenceTemperature Range (K)Pressure Range (atm)Equivalence Ratios (Φ)
Oehlschlaeger et al. (2009) llnl.govresearchgate.net879 - 13478 - 470.5, 1.0, 1.5
Unspecified Study (2024) researchgate.net838 - 161710, 15, 200.5 - 2.0
Influence of Fuel/Air Equivalence Ratios and Pressure

The oxidation of 2,2,4,4,6,8,8-heptamethylnonane is significantly affected by the fuel/air equivalence ratio (Φ) and pressure. Studies conducted in jet-stirred reactors (JSR) have demonstrated that varying the equivalence ratio between fuel-lean (Φ < 1), stoichiometric (Φ = 1), and fuel-rich (Φ > 1) conditions alters the concentration profiles of reactants, intermediates, and final products. acs.orgacs.orgfigshare.com For instance, in JSR experiments at 10 atm, the oxidation of isocetane was studied at equivalence ratios of 0.5, 1, and 2. acs.orgacs.org

Pressure is another critical parameter governing the reactivity of alkanes. Higher pressures generally lead to increased reaction rates. osti.gov For n-pentane, an increase in pressure from 8 to 16 bar shifted the temperatures of maximum and minimum reaction rates higher by approximately 50K. osti.gov This is due to the pressure sensitivity of key reactions, such as the addition of O2 to alkyl and hydroperoxyalkyl radicals. osti.gov The negative temperature coefficient (NTC) region, a phenomenon where the reaction rate decreases with increasing temperature, is also influenced by pressure. For propane/air mixtures, the NTC region shifts to higher temperatures and broadens as pressure increases. drexel.edu Similarly, for n-heptane, the onset of oxidation occurs at lower temperatures as pressure increases. dtu.dk

The interplay between equivalence ratio and pressure dictates the combustion behavior. For methane/ethane/propane mixtures, fuel-rich, high-pressure conditions lead to the fastest ignition times, while fuel-lean, low-pressure mixtures have the slowest. crans.org The accuracy of the fuel/air equivalence ratio measurement is crucial, as small deviations can significantly impact emissions, particularly carbon monoxide (CO) and nitrogen oxides (NOx). mdpi.com

Oxidation Kinetics in Jet-Stirred Reactor Environments

Jet-stirred reactors are instrumental in studying the oxidation kinetics of fuels like 2,2,4,4,6,8,8-heptamethylnonane under controlled conditions. In one study, the oxidation of isocetane was examined in a JSR at 10 atm and a constant residence time of 1 second over a temperature range of 770−1070 K. acs.orgacs.orgfigshare.com These experiments provide valuable data on the concentration profiles of various species, which are essential for developing and validating kinetic models. acs.orgacs.org

The following table summarizes the experimental conditions for the oxidation of 2,2,4,4,6,8,8-heptamethylnonane in a jet-stirred reactor from a notable study:

ParameterValue
Pressure10 atm
Residence Time1 s
Temperature Range770-1070 K
Equivalence Ratios (Φ)0.5, 1, 2

This data is based on a study of isocetane oxidation in a jet-stirred reactor. acs.orgacs.orgfigshare.com

Halogenation Reactions of 2,2,4,4,6,8,8-Heptamethylnonane under Specific Conditions

Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by a halogen. scienceinfo.combyjus.com This reaction typically proceeds via a free radical mechanism, which involves initiation, propagation, and termination steps. scienceinfo.compressbooks.pub The reaction is usually initiated by heat or UV light. scienceinfo.comorgosolver.com

The reactivity of halogens decreases down the group: F2 > Cl2 > Br2 > I2. libretexts.org Chlorination and bromination are the most common halogenation reactions for alkanes. byjus.com The regioselectivity of halogenation in branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane is determined by the stability of the resulting alkyl radical. The order of reactivity for hydrogen abstraction is tertiary (3°) > secondary (2°) > primary (1°). scienceinfo.com

Due to the highly branched structure of 2,2,4,4,6,8,8-heptamethylnonane, which contains primary, secondary, and a tertiary hydrogen, a mixture of halogenated products would be expected. However, the extreme steric hindrance around the tertiary and some secondary positions would likely influence the product distribution, favoring substitution at less hindered primary and secondary positions. While specific studies on the halogenation of 2,2,4,4,6,8,8-heptamethylnonane are not detailed in the provided results, the general principles of alkane halogenation suggest that the reaction would be challenging to control for a single product and would likely yield a complex mixture of isomers.

Deuteration (H-D Exchange) Reactions in Branched Alkanes

Deuteration, or hydrogen-deuterium (H-D) exchange, is a valuable technique for isotopic labeling of organic molecules. acs.org This process can be catalyzed by various transition metals.

Heterogeneous Catalysis in 2,2,4,4,6,8,8-Heptamethylnonane Deuteration (e.g., Pt/C, Rh/C)

Heterogeneous catalysts, such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C), are effective for the deuteration of alkanes. rsc.org A mixed catalytic system of Pt/C and Rh/C has been shown to efficiently catalyze the multiple deuteration of a variety of linear, branched, and cyclic alkanes under mild conditions. rsc.org The reaction is proposed to be initiated by the transition metal-catalyzed dedeuteration of the solvent, such as deuterated isopropanol, to produce D2 gas, which then participates in the C-H bond activation of the alkane. rsc.org

Other heterogeneous catalysts, including those based on iron, have also been developed for the deuteration of arenes and heteroarenes using D2O. nih.gov Palladium on carbon (Pd/C) is another commonly used catalyst for H-D exchange reactions. nih.gov

Stereochemical Considerations in Deuterium (B1214612) Incorporation

The stereochemistry of deuterium incorporation is an important aspect of deuteration reactions. In some cases, base-catalyzed H-D exchange can lead to stereoinversion at a chiral center. For example, L-alanine has been converted to α-C deuterated D-alanine. nih.gov However, in other systems, deuteration can proceed with retention of configuration. The development of methods for enantioselective deuteration is an active area of research. researchgate.net For catalytic systems, the stereochemical outcome can be influenced by the catalyst and reaction conditions.

Reactivity Limitations at Sterically Hindered Positions

Steric hindrance can significantly limit the reactivity of certain positions within a molecule during deuteration. In highly branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane, the C-H bonds at the quaternary carbons are not available for substitution, and the hydrogens on the tertiary and highly substituted secondary carbons are sterically shielded. This steric crowding can hinder the interaction of the alkane with the catalyst surface, making deuteration at these positions more difficult. nih.gov

Studies on other sterically hindered molecules have shown that increased steric hindrance can lead to a decrease in reaction rates. acs.org Therefore, it is expected that the deuteration of 2,2,4,4,6,8,8-heptamethylnonane would preferentially occur at the less sterically hindered primary and secondary positions. The extreme steric hindrance around the more substituted carbons would likely render them less reactive towards H-D exchange under typical catalytic conditions.

Computational and Theoretical Investigations of 2,2,4,4,6,8,8 Heptamethylnonane

Molecular Modeling and Simulation Approaches

The complex, branched structure of 2,2,4,4,6,6,8-heptamethylnonane makes experimental determination of all its thermophysical properties challenging. Molecular modeling and simulation offer powerful tools to predict and understand its behavior in various conditions, from interfacial phenomena to its properties in mixtures.

Application of Density Gradient Theory (DGT) for Interfacial Phenomena

Density Gradient Theory (DGT) is a powerful theoretical framework for describing the properties of inhomogeneous fluids, particularly at interfaces between liquid and vapor phases. This theory is instrumental in predicting interfacial tension, a critical parameter in many industrial processes, including fuel injection and performance. While specific DGT studies focused solely on this compound are not abundant in publicly available literature, the principles of DGT are broadly applicable to alkanes.

For a pure substance, DGT combined with an equation of state, such as the Peng-Robinson equation, can be used to model the density profile across the interface and, consequently, the interfacial tension. nih.govaiche.org The theory relies on the principle that the free energy of an inhomogeneous system depends not only on the local density but also on the density gradient. nih.gov For a complex, branched molecule like heptamethylnonane, the intricate molecular geometry would significantly influence the parameters within the DGT framework. The high degree of branching is expected to result in a different interfacial structure compared to its linear isomer, n-hexadecane.

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Equation of State in Mixture Modeling

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated equation of state that has proven highly effective in modeling the thermodynamic properties of complex fluid mixtures, including those containing long-chain and branched alkanes. elsevierpure.com PC-SAFT models molecules as chains of spherical segments, accounting for chain length, segment diameter, and the energy of interaction between segments. This approach is particularly well-suited for representing the behavior of large and non-spherical molecules like this compound.

While specific PC-SAFT parameters for this compound are not readily found in open literature, they can be estimated using group contribution methods or fitted to experimental data. For mixtures, PC-SAFT can accurately predict phase equilibria (vapor-liquid and liquid-liquid) over a wide range of temperatures and pressures. researchgate.net The modeling of mixtures containing heptamethylnonane using PC-SAFT would be crucial for understanding its behavior in real-world fuel blends. The branching of the heptamethylnonane molecule would be a key factor in determining its interaction parameters with other components in a mixture.

Group Contribution Methods for Parameter Estimation (e.g., B-GC, S-GC, T-GC)

Group contribution (GC) methods are invaluable tools for estimating the thermophysical properties of compounds when experimental data is scarce. wikipedia.org These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. wikipedia.org Several GC methods have been developed, including those by Benson, Joback and Reid, and Constantinou and Gani. acs.orgnih.gov More advanced methods also consider second-order groups to account for the influence of neighboring groups, which is particularly important for branched molecules. acs.orgnih.gov

For this compound, a group contribution approach would involve breaking down the molecule into its fundamental groups (e.g., -CH3, -CH2-, >C<, -CH<). The contributions of these groups would then be used to estimate properties such as boiling point, critical properties, and enthalpy of formation. The high degree of branching in heptamethylnonane, with its numerous quaternary carbon atoms, would necessitate a group contribution model that accurately accounts for the steric and electronic effects of such structures. While specific parameterizations for B-GC (Benson Group Contribution), S-GC (Simple Group Contribution), or T-GC (Third-order Group Contribution) methods for this exact molecule are not detailed in readily available literature, the general methodology provides a robust framework for property estimation. acs.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. These methods are essential for understanding the intrinsic properties of this compound at the atomic level.

Conformational Analysis of 2,2,4,4,6,8,8-Heptamethylnonane (B1194848)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edulibretexts.org For a flexible molecule like this compound, a multitude of conformations are possible. However, due to severe steric hindrance from the numerous methyl groups, the conformational landscape is expected to be dominated by a few low-energy structures.

A systematic conformational analysis would involve rotating around the various C-C single bonds and calculating the potential energy of the resulting conformers. maricopa.eduuwosh.edu The presence of bulky tertiary butyl-like groups at positions 2, 4, 6, and 8 would lead to significant steric strain in many potential conformations. The most stable conformers would be those that minimize these steric clashes, likely adopting a more extended and staggered arrangement of the carbon backbone where possible. Computational methods like molecular mechanics (e.g., MM2) or more accurate quantum mechanical methods can be used to identify the lowest energy conformers and the energy barriers between them. uwosh.edu

Electronic Structure and Reactivity Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Quantum chemical calculations can provide a wealth of information about the electronic structure and reactivity of this compound. These descriptors are crucial for predicting its behavior in various chemical and biological systems.

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of molecules. For a non-polar hydrocarbon like heptamethylnonane, the TPSA is expected to be zero, as it lacks any polar atoms (e.g., oxygen, nitrogen).

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's hydrophobicity. A higher LogP value indicates greater hydrophobicity. For a large alkane like heptamethylnonane, the LogP value is expected to be high, indicating poor solubility in water.

The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds generally correlates with lower oral bioavailability in drug-like molecules. nih.gov For this compound, the number of rotatable bonds in its main chain contributes to its conformational complexity, although steric hindrance limits the actual rotational freedom.

Below is a table of computed electronic and structural descriptors for this compound.

DescriptorValue
Molecular Formula C16H34
Molecular Weight 226.44 g/mol
XLogP3-AA 7.3
Rotatable Bond Count 6
Topological Polar Surface Area (TPSA) 0 Ų
Complexity 197
Heavy Atom Count 16

Data sourced from publicly available chemical databases. guidechem.com

These computational descriptors provide a quantitative basis for understanding the physicochemical properties of this compound and for predicting its behavior in various applications.

Development and Validation of Kinetic Mechanisms through Computational Chemistry

The study of 2,2,4,4,6,8,8-heptamethylnonane, also known as isocetane, heavily relies on computational chemistry to develop and validate detailed kinetic mechanisms for its combustion. llnl.govosti.gov Isocetane is a crucial reference compound for determining diesel fuel cetane ratings and serves as a representative for highly branched alkanes in surrogate mixtures for diesel and jet fuels. llnl.govresearchgate.net

The development of kinetic reaction mechanisms for isocetane is often performed in a modular fashion, utilizing established reaction types and rate expressions from previous studies on other large alkanes. llnl.gov These mechanisms are designed to be comprehensive, incorporating both low and high-temperature chemical kinetic pathways, which is essential for accurately predicting combustion phenomena like the negative temperature coefficient (NTC) region. llnl.govsmolecule.com

Computer-based generation is a key tool in this process. For instance, the MAMOX+ program has been used to automatically generate the complex set of primary propagation reactions involved in the decomposition and oxidation of isocetane. acs.org One such detailed kinetic scheme includes 78 new intermediate radicals, highlighting the intricacy of isocetane's reaction pathways. acs.org Researchers also develop reduced or skeletal mechanisms by identifying the most influential reactions through techniques like sensitivity analysis, creating more computationally efficient models for practical simulations. researchgate.net These kinetic models and their associated thermochemical data are often made publicly available for use by the research community. acs.org

Predictive Modeling of Ignition Delay Times

A primary method for validating the accuracy of a developed kinetic mechanism is to compare its predictions of ignition delay times (IDTs) against experimental data. llnl.gov Ignition delay is a critical parameter in engine combustion, and accurate prediction is a stringent test for any kinetic model. llnl.gov

Computational models for isocetane have been validated against experimental IDT measurements from various devices, including heated shock tubes and rapid compression machines. llnl.govllnl.gov These experiments cover a wide range of conditions to ensure the model's robustness. For example, a detailed model for isocetane was validated by comparing predicted IDTs to shock tube measurements for isocetane/air mixtures at equivalence ratios (Φ) of 0.5, 1.0, and 1.5, with temperatures from 879 to 1347 K and pressures between 8 and 47 atm. llnl.govsmolecule.com The computed results from the mechanism showed good agreement with these experimental measurements. llnl.gov

Further studies have used brute-force sensitivity analyses at different temperatures to identify the key reactions that have the greatest impact on ignition delay times, allowing for further refinement of the kinetic models. researchgate.net The combination of ignition delay data from multiple experimental setups provides a rigorous test for the chemical kinetic mechanisms over broad temperature and pressure ranges. llnl.gov

Table 1: Experimental Conditions for Ignition Delay Time Model Validation

Experimental Apparatus Temperature Range (K) Pressure Range (atm) Equivalence Ratios (Φ) Source
Heated Shock Tube 879 - 1347 8 - 47 0.5, 1.0, 1.5 llnl.gov
Shock Tube 1238 - 1792 4 1.0 researchgate.net
General (Shock Tubes & RCM) 550 - 1700 1 - 42 0.3 - 1.5 llnl.gov

Simulation of Combustion and Oxidation Processes

Beyond ignition delay, computational models are used to simulate the broader processes of combustion and oxidation, particularly within environments like jet-stirred reactors (JSRs). acs.orgacs.orgacs.org These simulations predict the concentration profiles of reactants, stable intermediates, and final products over a range of conditions. acs.org

However, these models can struggle with accurately predicting the concentrations of most intermediate species, suggesting that the lumped chemistry used in some schemes is too simplified and requires further development. acs.org Predictive modeling can also determine the initial selectivity of primary products at different temperatures. By solving the continuity equations for all intermediate radicals, researchers can estimate the yields of various product classes. acs.org For example, at 800 K and 1 atm, the initial selectivity for isocetane oxidation is predicted to form different categories of products. acs.org Model predictions also show a significant reactivity for isocetane in the lower temperature range of 600-700 K. acs.org

Table 2: Predicted Initial Selectivity of Primary Products from Isocetane Oxidation at 1 atm and 800 K

Product Category Initial Selectivity (%) Source
Decomposition Products ~30 - 35 acs.org
Cyclic Ethers ~30 - 35 acs.org
β-Scission Products ~20 acs.org

Advanced Analytical Characterization Techniques Applied to 2,2,4,4,6,8,8 Heptamethylnonane Research

Spectroscopic Characterization

Spectroscopy is fundamental to the molecular-level investigation of 2,2,4,4,6,8,8-heptamethylnonane (B1194848), providing insights into its covalent structure and the changes it undergoes during chemical processes like oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H NMR for Deuteration Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2,2,4,4,6,8,8-heptamethylnonane.

¹H NMR: The proton (¹H) NMR spectrum of 2,2,4,4,6,8,8-heptamethylnonane provides a distinct fingerprint of its highly branched and saturated structure. Due to the molecule's symmetry and the presence of chemically different protons, a characteristic pattern of signals is observed. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allows for the identification and integration of proton signals corresponding to the various methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. city.ac.uk

Interactive Data Table: Predicted ¹H NMR Data for 2,2,4,4,6,8,8-Heptamethylnonane

Protons at PositionChemical Shift (ppm) (Approximate)MultiplicityIntegration
C1, C9 (and methyl on C8)~0.9Doublet9H
C3, C5 (and methyls on C2, C4)~1.1-1.3Multiplet18H
C7~1.5-1.7Multiplet2H
C6~1.7-1.9Multiplet1H

Note: This table represents an approximation of the expected spectrum. Actual chemical shifts and multiplicities can vary based on solvent and spectrometer frequency.

²H NMR for Deuteration Studies: In advanced research, particularly in studies of reaction mechanisms or protein interactions, specific hydrogen atoms can be replaced with their isotope, deuterium (B1214612) (²H). While direct ²H NMR is less common for this type of compound, the effects of deuteration are readily observed in other NMR experiments. For instance, expressing proteins in D₂O for structural studies can lead to the uniform replacement of non-exchangeable hydrogens with deuterons, a process known as perdeuteration. researchgate.net This isotopic substitution causes small but measurable shifts in the NMR signals of nearby nuclei (like ¹³C or ¹⁵N), an effect critical for resolving spectral overlap and performing detailed structural analysis. researchgate.net Studying the combustion of deuterated 2,2,4,4,6,8,8-heptamethylnonane could, in principle, help elucidate kinetic isotope effects and reaction pathways.

Fourier Transformed Infrared (FTIR) Spectrometry in Oxidation Studies

Fourier Transformed Infrared (FTIR) spectrometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,2,4,4,6,8,8-heptamethylnonane, the spectrum is characterized by absorptions typical of a saturated alkane. nist.gov These include strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1365 cm⁻¹.

In oxidation studies, FTIR becomes a powerful tool for monitoring the reaction progress by detecting the formation of new functional groups. Research on the oxidation of isocetane in a jet-stirred reactor has utilized FTIR for analyzing the concentration profiles of reactants and products. acs.org As the alkane oxidizes, the initial C-H bands diminish and new, characteristic bands appear, indicating the formation of oxygenated products. Key changes in the FTIR spectrum during oxidation would include:

Hydroxyl (O-H) group: A broad absorption band appearing in the 3200-3600 cm⁻¹ region, indicative of alcohol or hydroperoxide formation.

Carbonyl (C=O) group: A strong, sharp absorption band appearing in the 1700-1750 cm⁻¹ region, signaling the presence of aldehydes, ketones, or carboxylic acids.

Chromatographic Separations and Analysis

Chromatography is essential for separating 2,2,4,4,6,8,8-heptamethylnonane from mixtures and for determining its purity.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like 2,2,4,4,6,8,8-heptamethylnonane. Commercial suppliers routinely use GC to ensure the compound meets high purity standards, often specifying an assay of 97.5% or higher. dieselnet.comstackexchange.com In this technique, a small sample is vaporized and travels through a long column. stackexchange.com Components separate based on their boiling points and interactions with the column's stationary phase. stackexchange.com The time it takes for a compound to travel through the column is its retention time. stackexchange.com For a pure sample of 2,2,4,4,6,8,8-heptamethylnonane, the resulting chromatogram should show a single major peak. The area under this peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

When analyzing mixtures, GC separates the individual components, with lower boiling point compounds typically having shorter retention times. stackexchange.com This allows for the quantification of 2,2,4,4,6,8,8-heptamethylnonane in complex samples, such as surrogate fuel blends or the products of a chemical reaction.

Coupled Techniques for Product Identification

To identify unknown components in a mixture, GC is often coupled with other analytical techniques, most commonly Mass Spectrometry (GC-MS). In GC-MS, the GC column separates the components, which are then fed directly into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each component.

Experimental GC-MS data for 2,2,4,4,6,8,8-heptamethylnonane shows a characteristic fragmentation pattern that allows for its unambiguous identification. nrel.gov This technique is invaluable in oxidation and pyrolysis studies for identifying the numerous intermediate and final products formed.

Interactive Data Table: Experimental GC-MS Fragmentation Data for 2,2,4,4,6,8,8-Heptamethylnonane

m/z (Mass-to-Charge Ratio)Relative IntensityPossible Fragment
11399.99C₈H₁₇⁺
5796.91C₄H₉⁺ (tert-butyl cation)
15549.15C₁₁H₂₃⁺
9947.26C₇H₁₅⁺
8539.23C₆H₁₃⁺

Source: PubChem CID 20414 nrel.gov

High-Pressure, High-Temperature (HPHT) Measurement Systems

Given its role as a diesel fuel reference compound, understanding the behavior of 2,2,4,4,6,8,8-heptamethylnonane under high-pressure, high-temperature (HPHT) conditions is critical. Specialized experimental systems are used to acquire these data.

Rolling-Ball Viscometer/Densimeter (RBVD): The physical properties of fuels, such as viscosity and density, change significantly with pressure and temperature. An RBVD is an apparatus used to measure these properties under extreme conditions. Research has been conducted on 2,2,4,4,6,8,8-heptamethylnonane to determine its viscosity and density at temperatures up to 520 K and pressures up to 175 MPa (approximately 1727 atmospheres). city.ac.uk These data are vital for developing accurate fuel property models.

Shock Tubes and Jet-Stirred Reactors: To study combustion chemistry, researchers use devices like heated shock tubes and jet-stirred reactors (JSR) to simulate engine conditions. The autoignition of 2,2,4,4,6,8,8-heptamethylnonane has been investigated in shock tube experiments at pressures ranging from 8 to 47 atmospheres and temperatures from 879 to 1347 K. llnl.gov Similarly, its oxidation kinetics have been studied in a JSR at 10 atmospheres. acs.org These HPHT systems allow for the measurement of ignition delay times and the sampling of reaction intermediates, providing crucial data for validating detailed chemical kinetic models. acs.orgllnl.gov

Cooperative Fuel Research (CFR) Engine: The standardized determination of the cetane number (CN) is performed using a specialized single-cylinder diesel engine known as a CFR engine. dieselnet.comnrel.gov This engine is designed with a continuously variable compression ratio, which is adjusted to achieve a specific ignition delay for the fuel being tested. dieselnet.com The performance is compared against reference fuel blends of n-hexadecane (cetane) and 2,2,4,4,6,8,8-heptamethylnonane (isocetane), which define the cetane scale. nrel.gov This system is a classic example of an HPHT apparatus used to evaluate the combustion properties of fuels under realistic operating conditions.

Shock Tube Facilities for Autoignition Studies

Shock tubes are instrumental in studying the autoignition characteristics of fuels at elevated temperatures and pressures. In the case of 2,2,4,4,6,8,8-heptamethylnonane, these facilities are used to measure ignition delay times, a critical parameter for understanding combustion behavior. llnl.gov

Detailed Research Findings:

Experiments have been conducted in heated shock tubes to measure the ignition delay times of isocetane/air mixtures. llnl.gov These studies cover a range of equivalence ratios (Φ = 0.5, 1.0, and 1.5), temperatures from 879 to 1347 K, and pressures between 8 and 47 atm. llnl.gov The data generated from these experiments are essential for validating kinetic reaction mechanisms that model the autoignition process. llnl.gov These models, which include both low and high-temperature chemical kinetic pathways, are crucial for predicting fuel performance in advanced combustion engines. llnl.gov The experimental results for isocetane have shown good agreement with computed results from these detailed kinetic models. llnl.gov

Table 1: Experimental Conditions for Isocetane Autoignition Studies
ParameterRange
Equivalence Ratio (Φ)0.5, 1.0, 1.5
Temperature (K)879 - 1347
Pressure (atm)8 - 47

Variable-Volume, Windowed View Cells for Phase Behavior Measurements

To investigate the phase behavior of 2,2,4,4,6,8,8-heptamethylnonane, particularly its density at high pressures and temperatures, specialized equipment such as variable-volume, windowed view cells are utilized. These cells allow for precise control and observation of the substance's state under extreme conditions.

Detailed Research Findings:

Density measurements for 2,2,4,4,6,8,8-heptamethylnonane have been performed over a wide range of temperatures and pressures. For instance, data has been collected at temperatures from 293.15 K to 353.15 K and pressures up to 100 MPa. researchgate.net In other studies, the density has been measured at temperatures up to 393.15 K. acs.org These measurements are crucial for developing and validating equations of state and other thermodynamic models. For example, the Perturbed Chain Statistical Associating Fluid Theory (PC-SAFT) has been used to predict the density of 2,2,4,4,6,8,8-heptamethylnonane using group contribution methods. city.ac.uk

Table 2: Density Measurement Conditions for 2,2,4,4,6,8,8-Heptamethylnonane
Temperature Range (K)Pressure Range (MPa)
293.15 - 353.150.1 - 100
293.15 - 393.15Ambient

Rolling Ball Viscometry for Viscosity Determination

Rolling ball viscometers are a key tool for determining the viscosity of fluids like 2,2,4,4,6,8,8-heptamethylnonane, especially at high pressures and temperatures. acs.org This technique is valued for its operational simplicity under such demanding conditions. acs.org

Detailed Research Findings:

The viscosity of 2,2,4,4,6,8,8-heptamethylnonane has been extensively studied using rolling ball viscometry, with measurements expanding the available data to temperatures as high as 520 K and pressures up to 175 MPa. acs.org These experimental data are vital for validating and refining viscosity models like the Free Volume Theory (FVT). city.ac.uk While FVT predictions for normal alkanes are quite accurate, they show larger deviations for branched alkanes like 2,2,4,4,6,8,8-heptamethylnonane. city.ac.ukresearchgate.net However, the accuracy of the model for branched alkanes can be significantly improved by allowing the FVT parameters to be temperature-dependent. city.ac.uk

Table 3: Viscosity Measurement Conditions for 2,2,4,4,6,8,8-Heptamethylnonane
Temperature Range (K)Pressure Range (MPa)
298 - 520up to 175

Specialized Techniques for Interfacial and Mixture Properties

Interfacial Tension (IFT) Measurements at Elevated Conditions

Understanding the interfacial tension between 2,2,4,4,6,8,8-heptamethylnonane and other substances, particularly gases like methane, at high pressures and temperatures is crucial for applications in areas such as enhanced oil recovery and lubrication.

Detailed Research Findings:

Cloud Point Method for Liquid-Liquid Phase Behavior

The cloud point method is a technique used to determine the temperature at which a liquid mixture becomes cloudy, indicating the onset of phase separation. This is particularly relevant for studying the liquid-liquid equilibrium of mixtures containing 2,2,4,4,6,8,8-heptamethylnonane.

Detailed Research Findings:

The cloud point of the thermosensitive polymer L61 has been studied in the presence of various electrolytes. nih.gov This research demonstrates how the cloud point is affected by the addition of salts, causing it to decrease linearly with increasing electrolyte concentration. nih.gov While this study does not directly involve 2,2,4,4,6,8,8-heptamethylnonane, the methodology is applicable to understanding its phase behavior in multicomponent liquid mixtures.

Applications of 2,2,4,4,6,8,8 Heptamethylnonane in Fuel Science and Engineering Research

Role as a Primary Reference Fuel in Cetane Number Determination

The ignition quality of diesel fuel is a critical parameter that dictates its performance in a compression-ignition engine. This quality is quantified by the cetane number (CN), an indicator of the fuel's combustion speed and the compression required for ignition. wikipedia.org 2,2,4,4,6,8,8-Heptamethylnonane (B1194848) is a cornerstone in the standardized measurement of this important property.

Establishing Ignition Quality Standards for Diesel Fuels

The cetane number of a diesel fuel is determined by comparing its ignition delay—the period between fuel injection and the first identifiable pressure increase during combustion—to that of reference fuel blends. wikipedia.org In a specialized Cooperative Fuel Research (CFR) engine, the compression ratio is adjusted until the test fuel exhibits a specific ignition delay. wikipedia.org This performance is then matched with a blend of two primary reference fuels (PRFs) with known cetane numbers. wikipedia.org

One of these primary reference fuels is 2,2,4,4,6,8,8-heptamethylnonane (isocetane), which is assigned a cetane number of 15. wikipedia.orgosti.gov The other is n-cetane (n-hexadecane), a straight-chain alkane with excellent ignition properties, assigned a cetane number of 100. wikipedia.org By blending these two compounds in varying proportions, a continuous scale of cetane numbers can be created. The cetane number of a test fuel is calculated as the volume percentage of n-cetane in a blend with isocetane that produces the same ignition delay. wikipedia.org The formula for this calculation is:

Cetane Number = % n-cetane + 0.15 (% isocetane) wikipedia.org

The establishment of this scale and the use of 2,2,4,4,6,8,8-heptamethylnonane as the low-cetane reference are crucial for ensuring consistent fuel quality worldwide, which is vital due to the significant variations in crude oil composition from different sources. Generally, diesel engines operate efficiently with a cetane number between 48 and 50. wikipedia.org

Historical Context and Evolution of Reference Compounds

The methodology for rating the ignition quality of diesel fuels has evolved over time. In the 1930s, early research by Boerlage and Broeze proposed using cetene (1-hexadecene) and alpha-methylnaphthalene as reference fuels, assigning them cetene numbers of 100 and 0, respectively. nrel.govsae.org However, producing pure cetene proved difficult, and it was susceptible to oxidation during storage. nrel.gov

Consequently, n-hexadecane (n-cetane) replaced cetene as the high-ignition quality primary reference fuel with a cetane number of 100. nrel.gov Initially, alpha-methylnaphthalene served as the low-cetane reference with a value of 0. testbook.com However, issues with the quality consistency and oxidation stability of alpha-methylnaphthalene led to its replacement in 1962 by 2,2,4,4,6,8,8-heptamethylnonane (isocetane), which was assigned a cetane number of 15. wikipedia.orggoogle.com Isocetane offered better stability and was easier to use in the standardized CFR test engine. google.com It is worth noting that while it is commonly called isocetane, technically the name should refer to 2-methylpentadecane; however, due to its historical importance, 2,2,4,4,6,8,8-heptamethylnonane has adopted this name. wikipedia.org

Development and Characterization of Surrogate Fuels

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like diesel and jet fuel. osti.gov 2,2,4,4,6,8,8-Heptamethylnonane is a key component in the formulation of these surrogates due to its well-defined properties and its role as a primary reference fuel.

2,2,4,4,6,8,8-Heptamethylnonane as a Component in Diesel Fuel Surrogates

Diesel fuel is a complex mixture of hydrocarbons, primarily n-alkanes, iso-alkanes, cycloalkanes, and aromatics, with carbon numbers ranging from approximately C10 to C22. osti.gov To facilitate computational fluid dynamics (CFD) and kinetic modeling of diesel combustion, researchers develop surrogate fuels that represent the real fuel's behavior. dtu.dk

2,2,4,4,6,8,8-Heptamethylnonane is frequently used as the branched-alkane component in these surrogates. llnl.gov For example, a two-component surrogate for diesel fuel can be created using a mixture of n-hexadecane (representing straight-chain alkanes) and 2,2,4,4,6,8,8-heptamethylnonane. dtu.dkacs.org These two-component surrogates (often denoted as MCDS1) can effectively model diesel fuels with cetane numbers ranging from 15 to 100. dtu.dk More complex surrogates may also include components representing other hydrocarbon classes, such as toluene (B28343) for aromatics and cyclohexane (B81311) for cyclo-paraffins (a model known as MCDS2). dtu.dk

The following table showcases an example of a diesel fuel surrogate mixture:

ComponentChemical ClassMass Fraction (%)
n-PropylcyclohexaneCycloalkane39
n-ButylbenzeneAromatic28
2,2,4,4,6,8,8-HeptamethylnonaneIso-alkane33
Data from a study on soot formation in diesel surrogate mixtures. osti.gov

Integration into Jet Fuel Surrogate Formulations

Similar to diesel, jet fuels are complex mixtures of hydrocarbons, and surrogate fuels are essential for combustion research. cornell.edu Jet fuels typically consist of paraffins (normal and branched), cycloparaffins, and aromatics. cornell.edu 2,2,4,4,6,8,8-Heptamethylnonane, often referred to as iso-cetane in this context, is also a candidate as a branched-alkane representative in jet fuel surrogate mixtures. llnl.gov

The formulation of jet fuel surrogates aims to match key properties of the target real fuel, such as the hydrogen-to-carbon ratio and the derived cetane number. researchgate.net For instance, a three-component surrogate for a specific aviation fuel, POSF 4658, was developed using n-decane, iso-octane, and toluene. researchgate.net While this specific example does not include heptamethylnonane, the principle of using a branched alkane to represent that class of compounds is fundamental. The use of heptamethylnonane has been considered in other jet fuel surrogate development efforts. dtu.dkllnl.gov

Emulation of Complex Fuel Properties (e.g., Ignition Delay, Density, Viscosity)

A primary goal for a surrogate fuel is to accurately emulate the combustion and physical properties of the real fuel. 2,2,4,4,6,8,8-Heptamethylnonane, as a component in surrogate mixtures, contributes to matching these critical parameters.

Ignition Delay: The ignition delay is a crucial combustion characteristic. Surrogate fuels containing 2,2,4,4,6,8,8-heptamethylnonane are validated by comparing their predicted ignition delay times against experimental data from shock tubes and other apparatuses. dtu.dkllnl.gov For example, a kinetic model for isocetane was validated against shock tube experiments at temperatures from 879 K to 1347 K and pressures from 8 to 47 atm, showing good agreement. llnl.gov

Density and Viscosity: The physical properties of a fuel, such as density and viscosity, affect the atomization and spray characteristics within an engine. While detailed data on the specific contribution of heptamethylnonane to the density and viscosity of every surrogate mixture is extensive and varied across numerous studies, its own properties serve as a baseline for modeling.

Physicochemical Properties of 2,2,4,4,6,8,8-Heptamethylnonane:

PropertyValue
Chemical FormulaC16H34
Molar Mass226.448 g·mol−1
AppearanceColorless liquid
Density793 mg mL−1
Boiling Point240.1 °C
Refractive Index (nD)1.439
Data for standard state (at 25 °C, 100 kPa) unless otherwise noted. wikipedia.org

By carefully selecting the proportions of 2,2,4,4,6,8,8-heptamethylnonane and other components, researchers can formulate surrogate fuels that closely mimic the complex behavior of real-world diesel and jet fuels, enabling more accurate simulations and a deeper understanding of combustion processes. dtu.dk

Thermodynamic and Phase Behavior Studies of Fuel Blends

2,2,4,4,6,8,8-Heptamethylnonane is frequently used as a surrogate component to mimic the behavior of complex hydrocarbon mixtures found in diesel and jet fuels. llnl.gov Its involvement in thermodynamic studies helps in understanding and modeling the phase behavior of fuel blends under various conditions.

The blending of biofuels like ethanol (B145695) with conventional diesel can lead to phase separation, impacting fuel stability and engine performance. Research into the liquid-liquid equilibria (LLE) of ternary mixtures containing 2,2,4,4,6,8,8-heptamethylnonane provides critical data for developing stable fuel formulations.

A systematic study on the LLE of ternary mixtures of n-hexadecane, 2,2,4,4,6,8,8-heptamethylnonane, and ethanol has been conducted to model surrogate fuel blends. acs.orgresearchgate.net The binary subsystems of ethanol with both n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane exhibit partial miscibility with upper critical solution temperatures (UCST). researchgate.net The addition of 2,2,4,4,6,8,8-heptamethylnonane to an n-hexadecane/ethanol mixture was found to shift the phase diagram to lower temperatures, indicating an increase in the mutual solubility. researchgate.net This is because the solubility of ethanol is greater in the branched iso-alkane than in the linear n-alkane. acs.org The complete LLE phase diagram was determined using the cloud point method at ambient pressure over a temperature range of 240–330 K. acs.orgresearchgate.net

The critical points of the pseudobinary mixtures, which are mixtures with a fixed ratio of the two C16 isomers, were found to be located between the UCSTs of the two limiting binary systems. acs.org This systematic investigation provides a basis for optimizing the composition of diesel-biofuel blends to ensure a single-phase liquid under operational conditions. researchgate.net

Table 1: Upper Critical Solution Temperatures (UCST) for Binary and Pseudobinary Mixtures of Ethanol and C16 Alkanes

Mixture Composition (Mole Fraction)UCST (K)
Ethanol + n-Hexadecane315.95
Ethanol + 2,2,4,4,6,8,8-Heptamethylnonane288.15
Ethanol + (0.75 n-Hexadecane + 0.25 Isomer)309.85
Ethanol + (0.50 n-Hexadecane + 0.50 Isomer)303.15
Ethanol + (0.25 n-Hexadecane + 0.75 Isomer)295.75

This table is based on data from a study on the liquid-liquid phase behavior of diesel/biofuel blends. acs.orgresearchgate.net

The dissolution of gases like nitrogen in fuels can significantly affect their properties and behavior, especially in high-pressure fuel injection systems. Understanding the vapor-liquid equilibria (VLE) of fuel components with such gases is essential for accurate modeling of fuel atomization and combustion.

High-pressure, high-temperature VLE data have been reported for binary mixtures of 2,2,4,4,6,8,8-heptamethylnonane and nitrogen (N₂). city.ac.uk In a study by Rowane et al. (2020), T-p isopleths, which are lines of constant composition, were measured for this binary system at temperatures ranging from approximately 323 K to 523 K and pressures up to about 100 MPa. city.ac.uk The experimental data, which include bubble points and dew points, were obtained using a high-pressure, high-temperature variable-volume view cell with a synthetic method. city.ac.uk These data are critical for developing and validating thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state, which is used to predict the phase behavior of such mixtures. city.ac.uk

Table 2: Selected Vapor-Liquid Equilibria Data for 2,2,4,4,6,8,8-Heptamethylnonane (HMN) + N₂ Mixtures

N₂ Mole Fraction (xN₂)Pressure (MPa)Temperature (K)Phase
0.14911.6297.8Bubble Point
0.1499.9374.8Bubble Point
0.1498.4467.2Bubble Point
0.671114.6356.2Bubble Point
0.67181.5415.4Bubble Point
0.67163.5473.4Bubble Point

This table presents selected data from the supplemental information of the study by Rowane, Gavaises, and McHugh (2020). city.ac.uk

The behavior of fuels under the extreme conditions of high pressure and high temperature found in modern engines is governed by their phase diagrams. 2,2,4,4,6,8,8-Heptamethylnonane is used in studies to construct phase diagrams of complex hydrocarbon mixtures.

Research has been conducted to measure mixture density and phase behavior data for binary mixtures of 2,2,4,4,6,8,8-heptamethylnonane and nitrogen at high pressures (up to ~135 MPa) and high temperatures (up to 535 K). city.ac.ukcity.ac.uk These studies provide essential data points for constructing detailed phase diagrams. Furthermore, kinetic reaction mechanisms for isocetane have been validated against experimental data from shock tube experiments at temperatures ranging from 879 to 1347 K and pressures from 8 to 47 atm. llnl.gov This information is crucial for models that predict combustion behavior, which is intrinsically linked to the phase state of the fuel mixture under engine conditions. llnl.gov The development of accurate phase diagrams is a complex and time-consuming process, often requiring specialized equipment to handle the high temperatures and pressures involved. aps.org

Research into Alternative and Renewable Fuels

As the transport sector seeks to reduce its reliance on fossil fuels, research into alternative and renewable fuels has intensified. 2,2,4,4,6,8,8-Heptamethylnonane plays a significant role in this research as a reference and surrogate compound.

Hydrotreated Renewable Jet (HRJ) fuels, a type of sustainable aviation fuel (SAF), are produced from renewable feedstocks like vegetable oils and fats. researchgate.net Due to the chemical complexity of these real fuels, surrogate mixtures are developed to simulate their properties and combustion behavior. 2,2,4,4,6,8,8-Heptamethylnonane is a candidate for inclusion in these surrogate mixtures as a representative of highly branched alkanes. llnl.gov

The physical and chemical properties of HRJ fuels are compared against those of conventional jet fuels and their surrogates. By using compounds like 2,2,4,4,6,8,8-heptamethylnonane in surrogate models, researchers can predict how HRJ fuels will behave in terms of ignition quality, energy density, and emissions. researchgate.net This allows for the optimization of HRJ fuel production processes and their blends with conventional jet fuel.

Hydrotreated Renewable Diesel (HRD), also known as Hydrotreated Vegetable Oil (HVO), is a paraffinic biofuel that is chemically similar to petroleum diesel. frontiersin.orgsae.org It is produced by the hydrotreating of vegetable oils or animal fats. sae.org A key parameter for any diesel fuel is its cetane number, which indicates its ignition quality. 2,2,4,4,6,8,8-Heptamethylnonane (isocetane) has a defined cetane number of 15 and is a reference compound against which the cetane number of other fuels is measured.

Studies evaluating HRD fuels report their properties in comparison to conventional diesel. HRD fuels typically exhibit a high cetane number, are free of sulfur and aromatics, and have good storage stability. frontiersin.orgsae.orgnih.gov Engine tests have shown that the use of HRD can lead to significant reductions in regulated emissions such as carbon monoxide (CO), hydrocarbons (HC), and particulate matter, with some studies reporting a slight reduction in nitrogen oxides (NOx) as well. frontiersin.orgsae.org The evaluation of these properties inherently relies on the standards and reference materials, like isocetane, that are fundamental to fuel science.

Table 3: Properties of Hydrotreated Vegetable Oil (HVO) Compared to Market Diesel

PropertyHVOMarket Diesel
Cetane Number73.653.1
Density at 15°C ( kg/m ³)781834
Lower Heating Value (MJ/kg)44.142.8
Kinematic Viscosity at 40°C (mm²/s)2.912.56
Aromatics (% m/m)< 0.125.4
Sulfur (mg/kg)< 16.2

This table is based on data from a study evaluating a hydrotreated vegetable oil in a passenger car diesel engine. researchgate.net

Environmental Research and Fate Studies Involving 2,2,4,4,6,8,8 Heptamethylnonane

Persistence and Biodegradation Assessments

2,2,4,4,6,8,8-Heptamethylnonane (B1194848) is a highly-branched aliphatic hydrocarbon that is not known to occur naturally in the environment. canada.ca Its persistence in the environment is a key aspect of its ecological risk profile. canada.cafishersci.fr Studies have been conducted to determine its biodegradability under various conditions.

Limited Biodegradation in Various Environmental Media

Research has shown that 2,2,4,4,6,8,8-heptamethylnonane exhibits limited and inconsistent degradation across different environmental media. acs.orgdtu.dkresearchgate.net In a key study assessing the biodegradation kinetics of numerous hydrocarbons, 2,2,4,4,6,8,8-heptamethylnonane was among the most persistent compounds tested. acs.orgresearchgate.netconcawe.eu The investigation measured its degradation in activated sludge filtrate, seawater, and lake water, revealing its recalcitrant nature in these environments. acs.orgdtu.dkacs.org

Specifically, the study noted that 2,2,4,4,6,8,8-heptamethylnonane displayed inconsistent degradation in the activated sludge filtrate and seawater, and it did not degrade at all in the lake water. acs.org In the activated sludge filtrate, background concentrations of the compound were observed at 18%, and the data series for this medium was ultimately removed from the final dataset due to inconsistencies where biotic test system measurements were significantly higher than abiotic controls. acs.orgdtu.dkconcawe.eu

Table 1: Biodegradation Summary of 2,2,4,4,6,8,8-Heptamethylnonane in Environmental Media

Environmental Medium Degradation Finding Reference
Activated Sludge Filtrate Inconsistent degradation acs.org
Seawater Inconsistent degradation acs.org
Lake Water No degradation observed acs.org

Implications for Hydrocarbon Fate in Ecosystems

The persistence of 2,2,4,4,6,8,8-heptamethylnonane has significant implications for understanding the fate of hydrocarbons in ecosystems. acs.org Its molecular structure is a primary reason for its low biodegradability. As a highly branched alkane with quaternary carbons, it is resistant to the common metabolic pathway of β-oxidation, which is a primary transformation step for many hydrocarbons. acs.org This structural resistance to microbial breakdown means the compound may persist in the environment. fishersci.fr

The low water solubility and slow evaporation rate of 2,2,4,4,6,8,8-heptamethylnonane further contribute to its persistence, making it less likely to be mobile in soil and enabling it to float on water. fishersci.fr Its recalcitrance makes it a useful, albeit challenging, subject for developing and optimizing predictive models for the environmental biodegradation of complex hydrocarbons. acs.orgdtu.dkresearchgate.net

Interactions with Environmental Pollutants

Due to its properties as a non-polar solvent, 2,2,4,4,6,8,8-heptamethylnonane has been used extensively in laboratory settings to study the behavior of other environmental pollutants, particularly Polycyclic Aromatic Hydrocarbons (PAHs).

Role in Studies of Polycyclic Aromatic Hydrocarbon (PAH) Loading and Aging in Soils (e.g., Pyrene)

2,2,4,4,6,8,8-Heptamethylnonane (HMN) frequently serves as a model non-aqueous phase liquid (NAPL) in environmental research. researchgate.netnih.gov It has been specifically used to investigate the effects of loading and aging on pyrene (B120774), a type of PAH, in soils. smolecule.comsigmaaldrich.comsigmaaldrich.com In these studies, HMN is used as a carrier solvent to introduce PAHs like naphthalene (B1677914) or pyrene into soil or aqueous systems for experimentation. nih.govasm.org

For example, research on the anaerobic degradation of naphthalene and pyrene by sulfate-reducing cultures used HMN as an overlay to deliver the PAHs to the microbial consortia. nih.gov Similarly, studies on the biotransformation of naphthalene and phenanthrene (B1679779) by soil bacteria used HMN to facilitate the oxidation of these mass-transfer limited substrates. asm.org In research involving eukaryotic zoospores, HMN was one of the non-polar solvents used to co-expose the organisms to PAHs, mimicking certain environmental pollution scenarios. nih.gov

Influence on Organic Pollutant Mobility and Degradation in Soil Environments

The presence of 2,2,4,4,6,8,8-heptamethylnonane as a NAPL can influence the mobility and degradation of other organic pollutants. researchgate.net Studies have shown that its presence can increase the rates of desorption for pyrene from soil. researchgate.net In one study, HMN increased the rate of metabolite accumulation in the biotransformation of naphthalene and phenanthrene by two different bacterial strains. asm.org

In another study focusing on the partitioning of PAHs from NAPLs, rhamnolipid biosurfactants were shown to enhance the partitioning rate of fluorene, phenanthrene, and pyrene out of HMN. nih.gov Furthermore, biodegradation-driven partitioning of phenanthrene from HMN by soil bacteria occurred at rates significantly higher than abiotic partitioning. nih.gov These findings suggest that in NAPL-polluted sites, the mobility and subsequent bioavailability of PAHs for microbial degradation can be influenced by the properties of the NAPL itself and by bioremediation treatments. nih.gov

Microbiological Interactions in Environmental Contexts

Direct and indirect interactions between 2,2,4,4,6,8,8-heptamethylnonane and various microorganisms have been documented in several environmental contexts.

An acidophilic bacterial association, dominated by mycobacteria, demonstrated the ability to biodegrade 2,2,4,4,6,8,8-heptamethylnonane under acidic conditions. researchgate.net This indicates that despite its general recalcitrance, specific microbial consortia can break down this highly branched hydrocarbon. researchgate.net

The compound's influence on bacterial cell surface hydrophobicity (CSH) has also been investigated. In a study with two-phase partitioning bioreactors, the long-term presence of HMN was assessed on a hexane-degrading Pseudomonas aeruginosa strain and a toluene-degrading Pseudomonas putida strain. nih.gov The results showed that HMN induced a hydrophobic character in P. aeruginosa under both batch and continuous operation, while P. putida became hydrophobic only under continuous operation, suggesting that CSH is an inducible and species-dependent property. nih.gov

In the context of pollutant bioremediation, HMN is often part of the experimental system. It was used as a solvent to study the mineralization of pyrene by a Mycobacterium species, which was found to adhere to the emulsified solvent droplets containing the pyrene, facilitating mass transfer and degradation. asm.org In another experiment, HMN containing dissolved naphthalene was used to create chemoattractant gradients in porous media, demonstrating that chemotactic bacteria (Pseudomonas putida G7) were retained more effectively around the contaminant source than non-chemotactic mutants. researchgate.net

Finally, in a study of microbial communities at polluted interfaces, the settlement of oomycete zoospores was unaffected by the co-exposure of PAHs with HMN at the solvent-water interface. nih.gov However, subsequent mycelial network formation occurred at the interface of a different non-polar solvent (hexadecane) but not HMN, highlighting the specific nature of microbial interactions with different hydrocarbons. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
2,2,4,4,6,8,8-Heptamethylnonane
1,1,4,4,6-Pentamethyldecalin
1,2,3,6,7,8-Hexahydropyrene
2,6,10-Trimethyldodecane
2,6-Diisopropylnaphthalene
5-α(H)-Androstane
Benzene
Benzo[a]pyrene
Chrysene
Decahydronaphthalene
Di-2-ethylhexyl phthalate (B1215562) (DEHP)
Dimethyl phthalate (DMP)
Fichtelite
Fluorene
Hexadecane
Hexane (B92381)
Naphthalene
n-Butylcyclohexane
n-Dodecylbenzene
n-Hexadecane
Octacosane
Perhydropyrene
Phenanthrene
Pyrene
Tetralin
Toluene (B28343)

Impact on Cell Surface Hydrophobicity of Hydrocarbon-Degrading Bacteria (e.g., Pseudomonas aeruginosa, Pseudomonas putida)

The cell surface hydrophobicity (CSH) of hydrocarbon-degrading bacteria is a critical factor in the bioremediation of oil-contaminated environments. It influences the initial contact and uptake of hydrophobic pollutants like hydrocarbons. The long-term effects of 2,2,4,4,6,8,8-heptamethylnonane on the CSH of two such bacterial species, Pseudomonas aeruginosa and Pseudomonas putida, have been investigated.

In a study utilizing two-phase partitioning bioreactors, the influence of 2,2,4,4,6,8,8-heptamethylnonane on the CSH of a hexane-degrading Pseudomonas aeruginosa strain and a toluene-degrading Pseudomonas putida strain was evaluated. The findings revealed that in the presence of 2,2,4,4,6,8,8-heptamethylnonane, the CSH of P. aeruginosa increased over time under both batch and continuous operation. Conversely, P. putida only exhibited an increase in hydrophobicity under continuous operation. This suggests that the alteration of CSH is dependent on the bacterial species, the specific non-aqueous phase present, and the cultivation method.

The study also noted that the maximum hexane elimination capacities were enhanced in the presence of 2,2,4,4,6,8,8-heptamethylnonane. This enhancement is likely attributable to a combination of improved mass transfer of the hydrocarbon (a physical effect) and potentially a direct uptake of the hydrocarbon from the non-aqueous phase by the bacteria (a biological effect), which is facilitated by the changes in cell surface hydrophobicity.

Bacterial StrainCultivation ConditionCSH Change in Presence of 2,2,4,4,6,8,8-Heptamethylnonane
Pseudomonas aeruginosaBatch and ContinuousIncreased
Pseudomonas putidaContinuousIncreased
Pseudomonas putidaBatchNo significant change

Use as a Non-Degradable Solvent in Bioremediation Mechanism Studies (e.g., PAH uptake by Rhodococcus sp.)

The genus Rhodococcus is well-documented for its robust metabolic capabilities and its potential in the bioremediation of environments contaminated with a wide range of organic compounds, including PAHs. publications.gc.caalberta.canih.govcanada.ca These bacteria possess complex enzymatic systems that allow them to degrade and utilize these often-toxic compounds as a source of carbon and energy. publications.gc.caalberta.canih.govcanada.ca

Studies on the bioremediation of PAHs often employ a two-phase partitioning bioreactor system, where a non-aqueous phase liquid (NAPL) is used to dissolve the hydrophobic PAHs and facilitate their transfer to the microorganisms in the aqueous phase. For mechanistic studies, it is crucial that this solvent is non-degradable by the microorganism under investigation to ensure that the observed degradation is solely due to the breakdown of the target pollutant. Given the highly branched and stable structure of 2,2,4,4,6,8,8-heptamethylnonane, it is a plausible candidate for such applications. However, direct experimental evidence from the reviewed literature specifically linking its use with Rhodococcus sp. for PAH uptake studies could not be established.

Ecological Risk Classification Methodologies

Application of Risk-Based Approaches for Organic Substances

The ecological risk of 2,2,4,4,6,8,8-heptamethylnonane has been characterized using a risk-based approach known as the Ecological Risk Classification of organic substances (ERC). canada.ca This methodology, employed by authorities such as Environment and Climate Change Canada, provides a systematic way to evaluate the potential for ecological harm. canada.ca

The ERC framework is a comprehensive approach that considers multiple metrics for both the hazard and exposure potential of a substance. canada.ca By weighting various lines of evidence, it discriminates between substances with lower or higher potency and lower or higher potential for environmental exposure. canada.ca This allows for a more nuanced and realistic assessment of risk compared to single-metric evaluations.

Hazard and Exposure Profile Characterization for Environmental Assessment

The characterization of the hazard and exposure profiles of 2,2,4,4,6,8,8-heptamethylnonane is a key component of its environmental assessment. canada.ca

Hazard Profile:

The hazard profile is determined by evaluating several key metrics:

Mode of toxic action: How the substance exerts its toxic effects on organisms.

Chemical reactivity: The potential for the substance to undergo chemical reactions in the environment.

Food web-derived internal toxicity thresholds: The concentrations at which the substance may cause adverse effects in organisms within a food web.

Bioavailability: The extent to which the substance can be taken up by living organisms.

Based on these metrics, 2,2,4,4,6,8,8-heptamethylnonane was classified as having a moderate hazard potential. canada.ca This was primarily due to an elevated ecotoxicity ratio and a high potential to cause adverse effects in aquatic food webs, given its bioaccumulation potential. canada.ca

Exposure Profile:

The exposure profile considers factors that influence the likelihood of organisms coming into contact with the substance in the environment:

Potential emission rates: The amount of the substance released into the environment.

Long-range transport potential: The ability of the substance to travel long distances from its source.

The ERC analysis classified 2,2,4,4,6,8,8-heptamethylnonane as having a low exposure potential. canada.ca

Risk Matrix:

Risk Assessment ComponentFinding for 2,2,4,4,6,8,8-Heptamethylnonane
Hazard Potential Moderate
Exposure Potential Low
Overall Ecological Risk Low

Mechanistic Biological Interactions of 2,2,4,4,6,8,8 Heptamethylnonane

Interaction with Cellular Membranes

The primary interface between a biological system and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) is the cell membrane. Its lipophilic nature governs its behavior and subsequent effects on the membrane's structure and function.

Due to its hydrophobic character, 2,2,4,4,6,8,8-heptamethylnonane can readily partition into the nonpolar interior of cellular lipid bilayers. This integration is a passive process driven by the unfavorable interaction of the hydrocarbon with the aqueous cytosolic or extracellular environment. Once intercalated within the membrane, the bulky, branched structure of the molecule can physically disrupt the ordered arrangement of the phospholipid acyl chains.

Studies have also investigated its effect on the cell surface hydrophobicity (CSH) of various microorganisms. Research on a hexane-degrading Pseudomonas aeruginosa strain and a toluene-degrading Pseudomonas putida strain explored the long-term effects of 2,2,4,4,6,8,8-heptamethylnonane on their CSH, indicating a direct interaction with the cellular envelope. sigmaaldrich.comchemicalbook.com

The insertion of 2,2,4,4,6,8,8-heptamethylnonane molecules into the lipid bilayer disrupts the normal packing of phospholipids. This disruption can increase the free volume within the membrane's hydrophobic core, leading to an increase in membrane fluidity. Concurrently, this alteration in the structural integrity of the bilayer can affect its barrier function, potentially increasing its permeability to other substances.

Influence on Cellular Processes and Enzyme Activities

The consequences of 2,2,4,4,6,8,8-heptamethylnonane's interaction with cell membranes extend to various cellular functions. Changes in the membrane environment can modulate the activity of membrane-bound enzymes and transport proteins. In the liver, for instance, it has been noted to induce peroxisome proliferation, a significant metabolic response involving the upregulation of specific enzymes.

The compound's influence on microbial metabolism has also been a subject of study. Its effect on the cell surface hydrophobicity of Pseudomonas strains capable of degrading other hydrocarbons suggests that its presence can influence the metabolic pathways and cellular processes these microorganisms use to interact with and process aliphatic and aromatic compounds. sigmaaldrich.comchemicalbook.com

Biotransformation Pathways

Although 2,2,4,4,6,8,8-heptamethylnonane is a stable, saturated hydrocarbon, it is not biologically inert and can be metabolized by certain organisms. Biotransformation serves as a detoxification mechanism, converting the lipophilic compound into more polar, water-soluble metabolites that can be more easily excreted.

In vivo studies have provided direct evidence of the metabolism of 2,2,4,4,6,8,8-heptamethylnonane. Following short-term oral exposure in rats, the compound is metabolized to form 2,2,4,4,6,8,8-heptamethylnonane dicarboxylic acid . canada.ca The formation of this dicarboxylic acid metabolite demonstrates that the organism can oxidize the terminal methyl groups at both ends of the molecule, a common strategy for increasing the water solubility of aliphatic hydrocarbons.

The enzymatic conversion of a highly branched alkane like 2,2,4,4,6,8,8-heptamethylnonane to a dicarboxylic acid implicates a multi-step oxidative pathway. While specific enzymes responsible for its metabolism have not been explicitly identified in the available literature, the process is consistent with well-established pathways for hydrocarbon biotransformation.

The initial and rate-limiting step is likely catalyzed by a member of the cytochrome P450 monooxygenase (CYP) superfamily. These enzymes would hydroxylate a terminal methyl group to produce a primary alcohol (hydroxymethyl-heptamethylnonane). This alcohol can then be further oxidized to an aldehyde by an alcohol dehydrogenase , and subsequently to a carboxylic acid by an aldehyde dehydrogenase . The formation of the dicarboxylic acid metabolite indicates that this three-step oxidation sequence can occur at both ends of the hydrocarbon chain, a process known as omega-oxidation.

Future Research Directions for 2,2,4,4,6,8,8 Heptamethylnonane Studies

Elucidation of Novel and Sustainable Synthetic Pathways

The current synthesis of highly branched alkanes often relies on methods that are not environmentally benign. researchgate.net Future research must prioritize the development of novel and sustainable synthetic pathways for 2,2,4,4,6,8,8-heptamethylnonane (B1194848). This includes exploring biocatalytic methods, which could offer a greener alternative to traditional chemical synthesis. researchgate.netbiofueljournal.com The use of renewable feedstocks and the development of catalysts that operate under milder conditions are also crucial areas of investigation. axa-research.org Research into one-pot processes, such as the conversion of polyethylene (B3416737) into gasoline-range hydrocarbons, could also provide sustainable routes to branched alkanes. nih.gov

Advanced Spectroscopic Characterization for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in both the synthesis and combustion of 2,2,4,4,6,8,8-heptamethylnonane requires advanced analytical techniques. Future research should focus on the application of in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, for real-time reaction monitoring. spectroscopyonline.commt.comrsc.org These techniques can provide invaluable data on transient intermediates and reaction progress, which is essential for optimizing synthetic yields and understanding complex combustion chemistry. spectroscopyonline.commdpi.com

High-Fidelity Computational Modeling of Complex Fuel and Environmental Systems

Computational modeling plays a vital role in predicting the behavior of fuels and their environmental impact. Future efforts in this area should concentrate on developing high-fidelity computational models for 2,2,4,4,6,8,8-heptamethylnonane. This includes refining kinetic reaction mechanisms to more accurately predict autoignition behavior and product formation under a wide range of conditions. llnl.govacs.orgresearchgate.net Furthermore, advanced computational fluid dynamics (CFD) simulations are needed to model its behavior in complex multi-component fuel spray combustion scenarios. dtu.dk

Expansion of Fuel Surrogate Applications for Next-Generation Combustion Devices

As a key component in diesel and jet fuel surrogates, 2,2,4,4,6,8,8-heptamethylnonane is instrumental in studying and developing advanced combustion technologies. llnl.govdtu.dk Future research should explore its application in surrogate mixtures designed for next-generation combustion devices, such as low-temperature combustion engines. llnl.gov This will require a thorough understanding of its combustion behavior in blends with other fuel components, including biofuels like ethanol (B145695). acs.org The development of comprehensive surrogate fuel models that can accurately replicate the properties of real fuels is a critical goal. dtu.dkarxiv.org

Exploration of Further Biological Interaction Mechanisms at the Molecular and Systems Levels

While currently considered to have low toxicity, a more profound understanding of the biological interactions of 2,2,4,4,6,8,8-heptamethylnonane at the molecular level is needed. canada.caindustrialchemicals.gov.au Future research could employ advances in molecular toxicology to investigate its metabolic pathways and potential for long-term effects. canada.canih.gov Studies on its interaction with cell membranes and its potential to induce cellular stress responses would provide a more complete picture of its biological activity. sigmaaldrich.comnih.gov

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2,2,4,4,6,8,8-Heptamethylnonane?

Answer:
While synthesis protocols are not explicitly detailed in the provided evidence, purification methods can be inferred from physical properties. The compound’s boiling point (240°C) suggests fractional distillation under reduced pressure to minimize thermal decomposition . Post-distillation, purity can be confirmed via refractive index (n20/D 1.439) and density (0.793 g/mL at 25°C) measurements . Gas chromatography-mass spectrometry (GC-MS) is recommended for verifying structural integrity and detecting impurities .

Basic: What safety protocols are critical for handling 2,2,4,4,6,8,8-Heptamethylnonane in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves (NBR material) and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound is classified under Acute Toxicity Category 4 (H332) .
  • First Aid: Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .
  • Storage: Store in a locked, cool, well-ventilated area away from heat sources to prevent decomposition .

Intermediate: Which analytical techniques are optimal for characterizing 2,2,4,4,6,8,8-Heptamethylnonane?

Answer:

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to validate branching patterns and methyl group positions .
  • Purity Assessment: Refractive index (n20/D 1.439) and density (0.793 g/mL) comparisons with literature values .
  • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition thresholds (>240°C) .
  • Chromatography: High-performance liquid chromatography (HPLC) for quantifying trace impurities .

Advanced: How does thermal decomposition of 2,2,4,4,6,8,8-Heptamethylnonane impact experimental outcomes?

Answer:
At temperatures exceeding 240°C, the compound may decompose into toxic gases (e.g., CO, volatile hydrocarbons) . Researchers must:

  • Monitor Conditions: Use real-time gas sensors in high-temperature applications (e.g., combustion studies).
  • Analyze Byproducts: Employ GC-MS to identify degradation products and adjust reaction parameters accordingly .
  • Mitigate Risks: Incorporate inert atmospheres (N2/Ar) to suppress oxidative degradation .

Advanced: How can computational modeling aid in studying 2,2,4,4,6,8,8-Heptamethylnonane’s reactivity?

Answer:

  • 3D Structure Analysis: Utilize Mol/SD files from NIST to simulate steric effects and predict reaction pathways .
  • Molecular Dynamics (MD): Model interactions with solvents or catalysts, leveraging the InChI key (VCLJODPNBNEBKW-UHFFFAOYSA-N) for software compatibility .
  • Quantum Chemistry: Calculate thermodynamic properties (e.g., bond dissociation energies) to explain stability under stress .

Advanced: How should researchers resolve discrepancies in CAS registry data for this compound?

Answer:
While most sources list CAS 4390-04-9 , unverified RN 4390-04-9 in requires cross-validation:

  • Primary Sources: Refer to NIST or PubChem entries, which confirm CAS 4390-04-9 as valid .
  • Batch Verification: Cross-check supplier Certificates of Analysis (COA) for lot-specific CAS consistency .
  • Spectral Data: Compare experimental NMR/IR results with published spectra to rule out misidentification .

Advanced: What ecotoxicological studies are warranted for 2,2,4,4,6,8,8-Heptamethylnonane?

Answer:

  • Aquatic Toxicity: Conduct OECD 301 biodegradability tests, as the compound is classified as slightly hazardous to water (WGK 1) .
  • Bioaccumulation: Measure logP values (estimated high due to branching) to assess lipid accumulation potential .
  • Soil Mobility: Perform column leaching experiments to evaluate persistence in terrestrial ecosystems .

Intermediate: How can researchers mitigate batch-to-batch variability in experimental results?

Answer:

  • Supplier Consistency: Source from suppliers providing detailed COAs (e.g., Thermo Scientific) .
  • In-House QC: Implement routine GC-MS analysis to verify purity (>98%) and detect contaminants .
  • Standardized Protocols: Pre-treat batches with activated charcoal to remove trace impurities before use .

Advanced: What role does stereochemistry play in the compound’s physical properties?

Answer:
The molecule contains one stereocenter, influencing its:

  • Density/Refractive Index: Steric hindrance from methyl groups reduces molecular packing, lowering density (0.793 g/mL) .
  • Thermal Behavior: Increased branching elevates boiling point (240°C) compared to linear alkanes .
  • Solubility: Enhanced hydrophobicity limits aqueous solubility, favoring non-polar solvents .

Advanced: How can conflicting data on the compound’s vapor pressure be resolved?

Answer:
reports vapor pressure <1 mmHg at 20°C, but independent validation is critical:

  • Experimental Replication: Use a manometric method in controlled temperature settings.
  • Literature Cross-Reference: Compare with NIST’s ThermoML archives for consistency .
  • Computational Estimation: Apply Antoine equation parameters derived from boiling point data .

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Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4,6,6,8-Heptamethylnonane
Reactant of Route 2
2,2,4,4,6,6,8-Heptamethylnonane

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